molecular formula C9H7NO4 B13664991 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid

4-Methoxybenzo[c]isoxazole-3-carboxylic Acid

Katalognummer: B13664991
Molekulargewicht: 193.16 g/mol
InChI-Schlüssel: CGNMZVWKNJUIBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxybenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Methoxybenzo[c]isoxazole-3-carboxylic Acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

    Oxazole: Another five-membered ring with one oxygen and one nitrogen atom, but at different positions.

    Isoxazole: The parent compound of 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid.

    Oxadiazole: A five-membered ring containing two nitrogen atoms and one oxygen atom.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and carboxylic acid functionality make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Eigenschaften

Molekularformel

C9H7NO4

Molekulargewicht

193.16 g/mol

IUPAC-Name

4-methoxy-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)8(9(11)12)14-10-5/h2-4H,1H3,(H,11,12)

InChI-Schlüssel

CGNMZVWKNJUIBI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC2=NOC(=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.